1,9-Dihydropyrrolo[2,3-b]carbazole
Overview
Description
1,9-Dihydropyrrolo[2,3-b]carbazole is a heterocyclic compound that belongs to the family of carbazoles. Carbazoles are tricyclic nitrogen-containing scaffolds found in many plant species and are known for their wide range of biological applications, including anti-microbial, anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties . The unique structure of this compound, which includes a fused pyrrole and carbazole ring system, makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrrolo[2,3-b]carbazole can be achieved through several synthetic routes. One common method involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents . Another approach includes the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping . These methods typically require specific reaction conditions, such as the use of n-butyllithium and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for the dilithiation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,9-Dihydropyrrolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced carbazole derivatives .
Scientific Research Applications
1,9-Dihydropyrrolo[2,3-b]carbazole has several scientific research applications due to its unique structure and properties:
Mechanism of Action
The mechanism of action of 1,9-Dihydropyrrolo[2,3-b]carbazole involves its interaction with various molecular targets and pathways. For instance, it acts as a negative regulator of entry into mitosis by protecting the nucleus from cytoplasmically activated cyclin B1-complexed CDK1 before the onset of mitosis . This is achieved by mediating the phosphorylation of CDK1 on specific tyrosine residues .
Comparison with Similar Compounds
1,9-Dihydropyrrolo[2,3-b]carbazole can be compared with other similar compounds, such as:
1,7-Dimethoxy-2’-prenyl-1’,9-dihydropyrrolo-carbazole: This compound is another pyrrolo-carbazole derivative with antidepressant activities.
1,7-Dimethoxy-4’,5’-dimethylcyclopenta-carbazole-1’,3’-dione: This compound also exhibits antidepressant activities and has a similar structure to this compound.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,9-dihydropyrrolo[2,3-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(9)8-14(11)16-12/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNVYBAUAILFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547308 | |
Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100223-15-2 | |
Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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